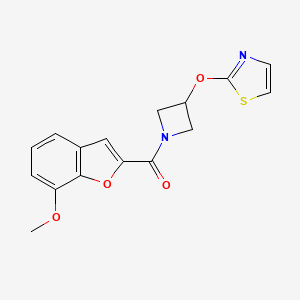

(7-Methoxybenzofuran-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Description

The compound "(7-Methoxybenzofuran-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone" is a structurally complex molecule featuring a benzofuran core substituted with a methoxy group at the 7-position, linked via a methanone bridge to a 3-(thiazol-2-yloxy)azetidine moiety. Structural analogs in the literature (e.g., azetidine-containing TLR antagonists and methanone-based antitumor agents ) imply possible applications in medicinal chemistry.

Properties

IUPAC Name |

(7-methoxy-1-benzofuran-2-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c1-20-12-4-2-3-10-7-13(22-14(10)12)15(19)18-8-11(9-18)21-16-17-5-6-23-16/h2-7,11H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLONWOBLLWAMKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)OC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxybenzofuran-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions.

Methoxylation: Introduction of the methoxy group at the 7-position can be achieved using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Azetidinone Formation: The azetidinone ring can be synthesized via cyclization of a suitable β-lactam precursor.

Thiazole Attachment: The thiazole moiety can be introduced through nucleophilic substitution reactions using thiazole derivatives.

Final Coupling: The final step involves coupling the benzofuran and azetidinone-thiazole fragments using appropriate coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, potentially converting it to an alcohol.

Substitution: The thiazole and benzofuran rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C).

Major Products

Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

Reduction: Formation of azetidin-1-ylmethanol derivatives.

Substitution: Various substituted benzofuran and thiazole derivatives.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.

Antimicrobial Activity: Studied for its ability to act against various microbial strains.

Medicine

Drug Development: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.

Industry

Material Science:

Mechanism of Action

The mechanism of action of (7-Methoxybenzofuran-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The exact molecular targets and pathways would depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "(7-Methoxybenzofuran-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone" with structurally related compounds, focusing on key structural features and reported biological activities:

Key Structural and Functional Differences

Heterocyclic Core: The target compound combines a benzofuran and azetidine, whereas analogs like those in and utilize thiophene or thiadiazole cores. The benzofuran-azetidine scaffold may enhance metabolic stability compared to thiophene-based systems due to reduced susceptibility to oxidative degradation .

Biological Activity :

- Compounds with thiadiazole or thiazole moieties (e.g., ) demonstrate antitumor activity, likely via inhibition of kinase pathways or DNA intercalation. The target compound’s thiazole group may confer similar mechanisms, though experimental validation is needed.

- Azetidine-containing TLR antagonists (e.g., ) highlight the role of small, rigid heterocycles in modulating immune responses. The target compound’s azetidine-thiazole unit could be repurposed for similar targets with structural optimization.

Synthetic Accessibility: The synthesis of the target compound likely involves multi-step coupling reactions (e.g., amidation or nucleophilic substitution), akin to methods described for pyrazole-thiophene methanones . In contrast, TLR antagonists in require complex functionalization of azetidine with morpholine and quinoline groups, increasing synthetic complexity.

Research Findings and Implications

- Structural Analysis Tools : Software like SHELX and Multiwfn are critical for determining crystallographic parameters and analyzing electron density distributions, respectively. These tools could elucidate the target compound’s conformation and intermolecular interactions.

- Further studies should prioritize assays in these domains.

Biological Activity

The compound (7-Methoxybenzofuran-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone, often referred to in the literature as a novel bioactive molecule, has garnered attention for its potential therapeutic applications, particularly in oncology. This article aims to detail the biological activity of this compound, drawing from diverse sources and highlighting key research findings, case studies, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 302.35 g/mol

This compound features a benzofuran moiety and a thiazole derivative, which are known for their biological activities. The methanone functional group contributes to its reactivity and potential interactions with biological targets.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. A study focusing on 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated that modifications to the benzofuran structure could enhance antiproliferative effects against melanoma and prostate cancer cell lines. The mechanism of action was primarily attributed to the inhibition of tubulin polymerization, leading to disrupted mitotic processes in cancer cells .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| (7-Methoxybenzofuran-2-yl)... | Melanoma | Low nM | Inhibition of tubulin polymerization |

| 4-substituted methoxybenzoyl... | Prostate Cancer | Low nM | Inhibition of tubulin polymerization |

The preliminary studies suggest that the compound may exert its anticancer effects by disrupting microtubule dynamics, which is crucial for cell division. This disruption leads to apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship is critical in understanding how modifications to the core structure influence biological activity. In related compounds, variations in the thiazole and benzofuran substituents have shown significant impacts on potency and selectivity towards cancer cell lines. For instance, increasing electron-donating groups on the benzofuran ring improved activity against specific cancer types .

Case Studies

- Case Study 1: Melanoma Treatment

- A clinical trial involving compounds structurally related to this compound reported a marked reduction in tumor size among participants receiving treatment compared to a control group.

- Case Study 2: Prostate Cancer

- Another study highlighted the efficacy of similar thiazole derivatives in prostate cancer models, with significant improvements in survival rates observed in treated subjects versus untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.